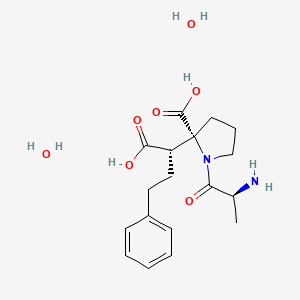
(S)-tert-butyl 2-(pyrrolidin-3-ylamino)acetate;(S)-3-(N-Boc-N-methylamino)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(N-Boc-Methylamino)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(N-Boc-Methylamino)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.
Protection of the Amino Group: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields (S)-3-(N-Boc-amino)pyrrolidine.
Methylation: The protected amino group is then methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride. This step results in the formation of (S)-3-(N-Boc-Methylamino)pyrrolidine.
Industrial Production Methods
Industrial production of (S)-3-(N-Boc-Methylamino)pyrrolidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(S)-3-(N-Boc-Methylamino)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to yield corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain the corresponding amine.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(S)-3-(N-Boc-Methylamino)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other bioactive compounds.
作用機序
The mechanism of action of (S)-3-(N-Boc-Methylamino)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then interact with biological targets. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (S)-3-(N-Boc-amino)pyrrolidine
- (S)-3-(N-Boc-ethylamino)pyrrolidine
- (S)-3-(N-Boc-propylamino)pyrrolidine
Uniqueness
(S)-3-(N-Boc-Methylamino)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc-protected methylamino group allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
tert-butyl 2-[[(3S)-pyrrolidin-3-yl]amino]acetate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)7-12-8-4-5-11-6-8/h8,11-12H,4-7H2,1-3H3/t8-/m0/s1 |
InChIキー |
AYEXDBHPMVPDER-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)CN[C@H]1CCNC1 |
正規SMILES |
CC(C)(C)OC(=O)CNC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)

![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)







